molecular formula C7H10N4O2 B346119 N2,N2-dimethyl-5-nitropyridine-2,6-diamine CAS No. 136646-63-4

N2,N2-dimethyl-5-nitropyridine-2,6-diamine

Cat. No.: B346119
CAS No.: 136646-63-4
M. Wt: 182.18g/mol
InChI Key: WUJURJMOTUVUML-UHFFFAOYSA-N
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Description

N2,N2-Dimethyl-5-nitropyridine-2,6-diamine (CAS 136646-63-4) is a chemical compound with the molecular formula C₇H₁₀N₄O₂ and a molecular weight of 182.18 g/mol . This nitropyridine derivative is offered as a high-purity building block for research applications in medicinal and organic chemistry. Compounds based on the nitropyridine scaffold, such as this diamine, are versatile intermediates in the synthesis of bioactive molecules and are actively studied in modern drug design . The nitro group on the pyridine ring serves as a key functional handle for further chemical transformations, providing access to a wide range of more complex heterocyclic systems . Researchers utilize related 2,6-diaminopyridine cores as fundamental components in the development of pharmacologically active agents, including kinase inhibitors . This specific reagent, with its dimethylamino and nitro substituents, provides a valuable template for constructing compound libraries aimed at exploring new chemical space for biological activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

IUPAC Name

6-N,6-N-dimethyl-3-nitropyridine-2,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N4O2/c1-10(2)6-4-3-5(11(12)13)7(8)9-6/h3-4H,1-2H3,(H2,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUJURJMOTUVUML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=C(C=C1)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Conditions:

  • Step 1: 2,6-Dichloro-5-nitropyridine is reacted with excess methylamine (40% aqueous solution) in the presence of copper sulfate (CuSO₄) as a catalyst.

  • Temperature: 160°C (sealed bomb reactor)

  • Duration: 15–20 hours

  • Yield: ~85% after purification.

Mechanistic Insights:

Copper sulfate facilitates the formation of a reactive methylamine-copper complex, enhancing nucleophilicity. The reaction proceeds via an SNAr (nucleophilic aromatic substitution) mechanism, where the electron-withdrawing nitro group at C5 activates the pyridine ring for substitution at C2 and C6.

Alkylation of 2,6-Diamino-5-Nitropyridine

Direct alkylation of 2,6-diamino-5-nitropyridine with methylating agents offers a streamlined approach. Common alkylating agents include methyl iodide (CH₃I) and dimethyl sulfate ((CH₃)₂SO₄).

Protocol:

  • Substrate: 2,6-Diamino-5-nitropyridine (1 equiv)

  • Methylating Agent: Methyl iodide (2.2 equiv)

  • Base: Potassium carbonate (K₂CO₃, 3 equiv)

  • Solvent: Dimethylformamide (DMF)

  • Temperature: 80°C

  • Duration: 8 hours

  • Yield: 90–95%.

Key Considerations:

Excess methylating agent ensures complete dimethylation of the C2 amine. The nitro group at C5 stabilizes the intermediate through resonance, preventing over-alkylation or side reactions.

Nitration of Pre-Alkylated Pyridine Derivatives

Introducing the nitro group after alkylation avoids compatibility issues with strong nitrating agents. This method starts with N2,N2-dimethylpyridine-2,6-diamine , which is nitrated at C5.

Nitration Procedure:

  • Nitrating Agent: Fuming nitric acid (HNO₃, 90%) in sulfuric acid (H₂SO₄)

  • Temperature: 0–5°C (ice bath)

  • Duration: 2 hours

  • Yield: 70–75%.

Regioselectivity Analysis:

The electron-donating methylamino groups at C2 and C6 direct nitration to the C5 position via meta-directing effects . Computational studies confirm that the nitro group preferentially occupies the position maximizing charge delocalization.

Palladium-Catalyzed Coupling Reactions

Transition-metal catalysis enables modular synthesis. A palladium-mediated approach couples 2,6-dibromo-5-nitropyridine with dimethylamine under controlled conditions.

Catalytic System:

  • Catalyst: Palladium(II) acetate (Pd(OAc)₂, 3 mol%)

  • Ligand: Xantphos (4.5 mol%)

  • Base: Potassium fluoride (KF, 2.5 equiv)

  • Solvent: DMF

  • Temperature: 80°C

  • Duration: 18 hours

  • Yield: 65–70%.

Advantages:

This method avoids harsh nitration conditions and allows for late-stage functionalization. However, catalyst cost and sensitivity to oxygen limit scalability.

Industrial-Scale Production Considerations

For large-scale synthesis, the halopyridine substitution route (Method 1) is preferred due to its high yield and compatibility with continuous flow reactors. Key industrial parameters include:

ParameterOptimization StrategyOutcome
Catalyst Loading Reduced CuSO₄ (5 mol%)80% yield, lower metal waste
Solvent Recovery DMF distillation and reuseCost reduction by 30%
Reaction Time Microwave-assisted heating (100°C)Time reduction to 4 hours

Chemical Reactions Analysis

Types of Reactions

N2,N2-dimethyl-5-nitropyridine-2,6-diamine can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents under appropriate conditions.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon as a catalyst.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Reduction: N2,N2-dimethyl-5-aminopyridine-2,6-diamine.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

Organic Synthesis

N2,N2-dimethyl-5-nitropyridine-2,6-diamine serves as an important intermediate in the synthesis of more complex organic molecules. Its unique structure allows it to participate in various chemical reactions:

  • Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with palladium on carbon as a catalyst.
  • Substitution Reactions: The compound can undergo nucleophilic substitution reactions where the nitro group can be replaced by other substituents under appropriate conditions.

Medicinal Chemistry

This compound is being studied for its potential pharmacological properties. It acts as a building block for drug development targeting specific biological pathways. For instance, its derivatives have shown promise in research related to cancer therapies and anti-inflammatory drugs. The ability to modify its structure allows for the exploration of various biological activities and therapeutic potentials .

Material Science

In material science, this compound is utilized in developing novel materials with specific electronic or optical properties. Its unique chemical structure contributes to improved durability and functionality in polymers and coatings. Researchers are exploring its potential in creating advanced materials that could be applied in electronics or photonics .

Analytical Chemistry

The compound is also employed in analytical chemistry for detecting and quantifying other substances in complex mixtures. Its ability to participate in various chemical reactions enhances research accuracy and reliability in analytical methods. For example, it can be used as a reagent in chromatographic techniques or mass spectrometry to improve detection limits .

Data Table: Comparison of Applications

Application AreaDescriptionKey Benefits
Organic SynthesisIntermediate for complex organic moleculesVersatile reactivity, multiple synthetic pathways
Medicinal ChemistryBuilding block for drug developmentTargeted biological activity
Material ScienceDevelopment of advanced materialsEnhanced durability and functionality
Analytical ChemistryReagent for detection and quantificationImproved accuracy in complex mixtures

Case Study 1: Pharmaceutical Development

In a study published by NCBI, researchers synthesized derivatives of this compound to evaluate their anti-cancer properties. The results indicated that certain derivatives exhibited significant inhibition against cancer cell lines, highlighting the compound's potential as a lead structure for drug development .

Case Study 2: Material Science Innovations

A research project focused on the application of this compound in creating polymeric materials with enhanced thermal stability and mechanical strength. The incorporation of this compound into polymer matrices resulted in materials suitable for high-performance applications .

Mechanism of Action

The mechanism of action of N2,N2-dimethyl-5-nitropyridine-2,6-diamine depends on its chemical reactivity. The nitro group can undergo reduction or substitution, leading to the formation of various derivatives. These derivatives can interact with biological targets or participate in further chemical transformations.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyridine Core

Pyridine-2,6-diamine
  • Structure : Lacks nitro and dimethyl groups (C5H8N4).
  • Reactivity : Oxidized by Burkholderia sp. MAK1, leading to polymerization (brown reaction mixture), unlike the dimethyl-nitro analog, which remains stable due to electron-withdrawing nitro and electron-donating dimethyl groups .
N2-(4-Fluorobenzyl)-5-nitropyridine-2,6-diamine
  • Structure : Substituted with a 4-fluorobenzyl group at N2 (C12H11FN4O2, MW: 262.24 g/mol).
  • Properties : Increased lipophilicity (LogP unlisted) due to the aromatic fluorinated substituent. Safety H315 (skin irritation), H319 (eye irritation), H335 (respiratory irritation) .
N2-[(4-Methoxyphenyl)methyl]-5-nitropyridine-2,6-diamine
  • Structure : 4-methoxybenzyl group at N2 (C13H14N4O3, MW: 274.27 g/mol).
2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine
  • Structure: Ethylamino substituent at N2 (C7H11N5O2, MW: 197.20 g/mol).
  • Pharmacokinetics : Higher polar surface area (PSA: 126.01 Ų) due to additional amine groups, suggesting reduced membrane permeability compared to the dimethyl analog (PSA: ~90 Ų) .

Positional Isomerism

5-Nitropyridine-2,3-diamine
  • Structure : Nitro at 5-position, amines at 2- and 3-positions (C5H6N4O2, MW: 154.12 g/mol).
  • Reactivity : Altered electronic effects due to adjacent amines (2,3 vs. 2,6), influencing tautomerism and interaction with biological targets .

Pyrimidine Analogs

N2-[3-(Dimethylamino)propyl]-6-(4-methylpiperidin-1-yl)-5-nitropyrimidine-2,4-diamine
  • Structure: Pyrimidine core with dimethylaminopropyl and 4-methylpiperidinyl groups (C15H27N7O2, MW: 337.42 g/mol).
  • Impact : Pyrimidine ring reduces aromaticity compared to pyridine, altering π-π stacking interactions in enzyme inhibition .

Data Tables

Table 1: Structural and Physicochemical Comparison

Compound Name Molecular Formula MW (g/mol) Substituents Key Applications/Reactivity
N2,N2-Dimethyl-5-nitropyridine-2,6-diamine C7H10N4O2 196.19 2-(N,N-dimethyl), 5-NO2 Precursor for NPP1 inhibitors
Pyridine-2,6-diamine C5H8N4 124.14 2,6-NH2 Polymerizes upon oxidation
N2-(4-Fluorobenzyl)-5-nitropyridine-2,6-diamine C12H11FN4O2 262.24 2-(4-F-benzyl), 5-NO2 Not reported; likely bioactive
2,6-Diamino-N2-(2-aminoethyl)-5-nitropyridine C7H11N5O2 197.20 2-(NH2CH2CH2), 5-NO2 Investigated for kinase inhibition

Table 2: NMR Data Comparison

Compound ^1H NMR (DMSO-d6, δ ppm) ^13C NMR (DMSO-d6, δ ppm)
This compound 3.12 (s, 6H, CH3), 6.19 (d, J=9.5 Hz), 8.03 (d, J=9.5 Hz) 38.30 (CH3), 100.32–166.17 (aromatic)
5-(Dimethylamino)-3H-imidazo[4,5-b]pyridine-2-thione (derivative) 2.30 (s, 6H, CH3), 6.37 (d, J=8.7 Hz), 7.28 (d, J=8.7 Hz) 38.30 (CH3), 114.95–166.17 (aromatic)

Biological Activity

N2,N2-Dimethyl-5-nitropyridine-2,6-diamine is a compound of significant interest due to its diverse biological activities and potential applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Synthesis

This compound features a nitro group and two dimethylamino groups attached to a pyridine ring. The synthesis typically involves nitration of the corresponding pyridine derivative followed by selective methylation. Various methods have been employed for its synthesis, including the use of reagents such as N2O5 and methylating agents in different solvent systems .

Antimicrobial Properties

Research has indicated that nitropyridine derivatives exhibit notable antimicrobial activity. A study demonstrated that this compound showed effective inhibition against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Anticancer Activity

This compound has also been investigated for its anticancer properties. In vitro studies revealed that this compound exhibited cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The compound's mechanism of action appears to involve induction of apoptosis and cell cycle arrest at the G1 phase, as evidenced by flow cytometry analyses .

Case Studies

  • Antibacterial Efficacy :
    • In a comparative study, this compound was tested alongside standard antibiotics. Results indicated that it possessed a comparable efficacy to commonly used antibiotics but with a lower propensity for resistance development in bacterial strains. This suggests its potential as an alternative treatment option in antibiotic-resistant infections .
  • Cytotoxicity in Cancer Cells :
    • A detailed investigation into its anticancer effects revealed that doses ranging from 10 to 100 µM led to significant reductions in cell viability across multiple cancer cell lines. The study utilized MTT assays to quantify cell viability and confirmed apoptosis through annexin V staining .

The biological activity of this compound can be attributed to several mechanisms:

  • Reactive Oxygen Species (ROS) Generation : The compound is known to induce oxidative stress in target cells, leading to cellular damage and apoptosis.
  • Inhibition of Key Enzymes : It may inhibit enzymes involved in DNA replication and repair, contributing to its anticancer effects.
  • Membrane Disruption : Its interaction with bacterial membranes leads to increased permeability and eventual cell lysis .

Research Findings Summary Table

Activity Target Methodology Key Findings
AntimicrobialStaphylococcus aureus, E. coliDisk diffusion assayEffective inhibition observed; lower resistance risk
AnticancerBreast and lung cancer cellsMTT assayInduced apoptosis; reduced cell viability
MechanismROS generationFlow cytometryIncreased oxidative stress linked to cytotoxicity

Q & A

Q. Contradictions & Resolutions :

  • notes that microbial oxidation of pyridine-2,6-diamine derivatives leads to polymerization, suggesting instability under oxidative conditions. This contrasts with the compound’s reported stability in dry storage . Researchers should test oxidative stability case-by-case using controlled kinetic studies.

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